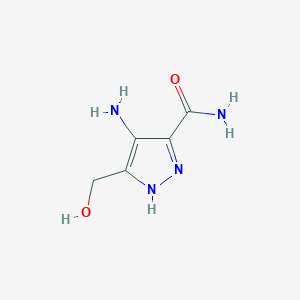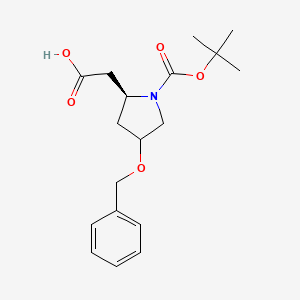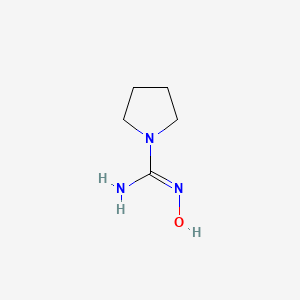
N'-hydroxypyrrolidine-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-hydroxypyrrolidine-1-carboximidamide: is a chemical compound with the molecular formula C₅H₁₁N₃O It is known for its unique structure, which includes a pyrrolidine ring and a carboximidamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxypyrrolidine-1-carboximidamide typically involves the reaction of pyrrolidine with hydroxylamine and a suitable carboximidamide precursor. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. For instance, one common method involves the reaction of pyrrolidine with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide .
Industrial Production Methods: Industrial production of N’-hydroxypyrrolidine-1-carboximidamide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: N’-hydroxypyrrolidine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
N’-hydroxypyrrolidine-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-hydroxypyrrolidine-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- N-hydroxy-N-methylpyrrolidine-1-carboximidamide
- N-hydroxy-N-ethylpyrrolidine-1-carboximidamide
- N-hydroxy-N-propylpyrrolidine-1-carboximidamide
Comparison: N’-hydroxypyrrolidine-1-carboximidamide is unique due to its specific hydroxyl and carboximidamide functional groups, which confer distinct reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets .
Eigenschaften
Molekularformel |
C5H11N3O |
|---|---|
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
N'-hydroxypyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C5H11N3O/c6-5(7-9)8-3-1-2-4-8/h9H,1-4H2,(H2,6,7) |
InChI-Schlüssel |
YVUUTZVRHZMHKM-UHFFFAOYSA-N |
Isomerische SMILES |
C1CCN(C1)/C(=N/O)/N |
Kanonische SMILES |
C1CCN(C1)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


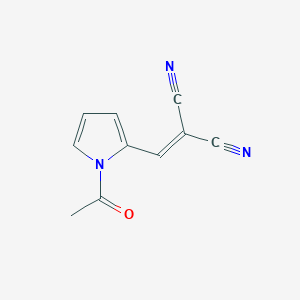
![2-(Methylthio)benzo[d]oxazole-4-acetonitrile](/img/structure/B12876685.png)
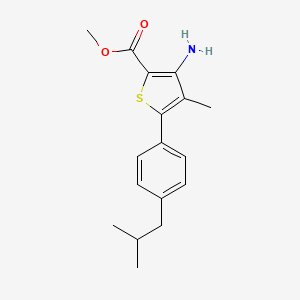
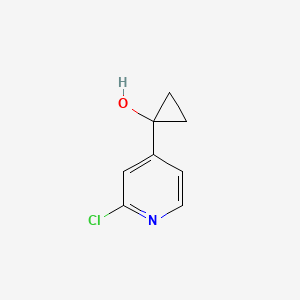

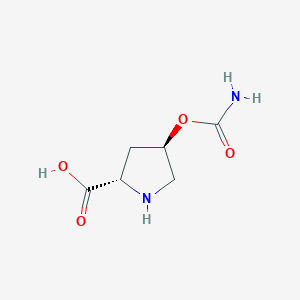
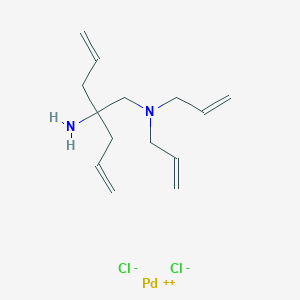


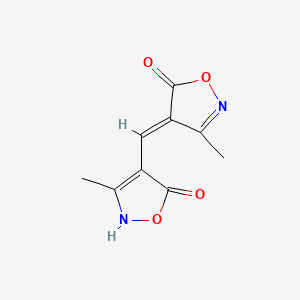

![N-(3-(1H-Benzo[d][1,2,3]triazol-1-yl)propyl)-2-formylbenzamide](/img/structure/B12876758.png)
